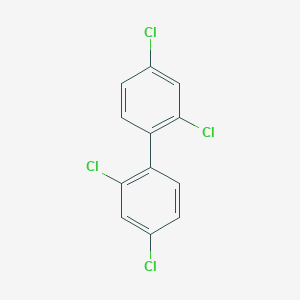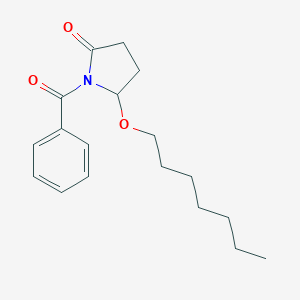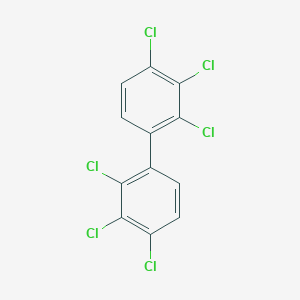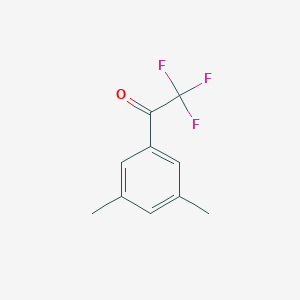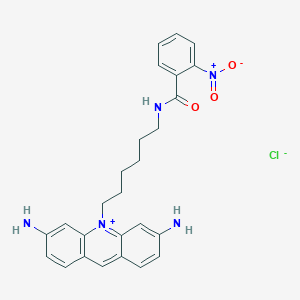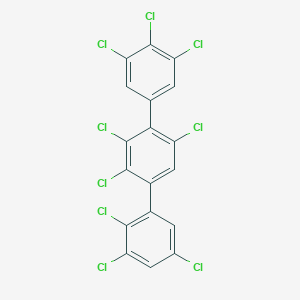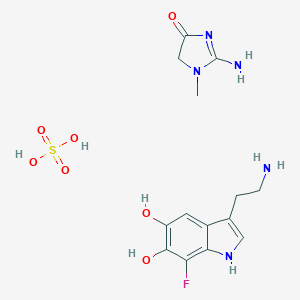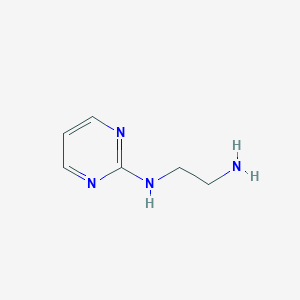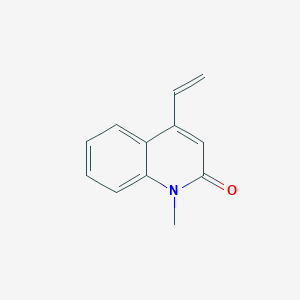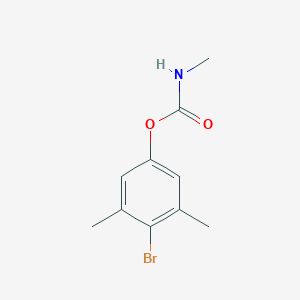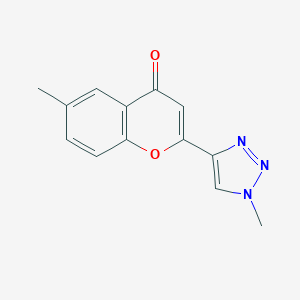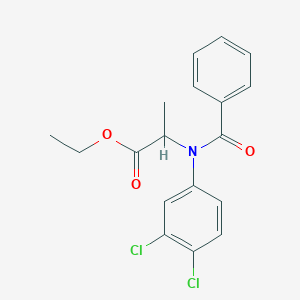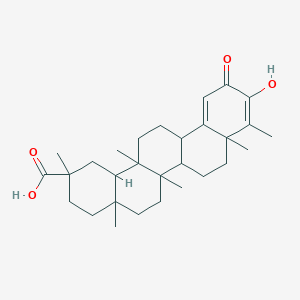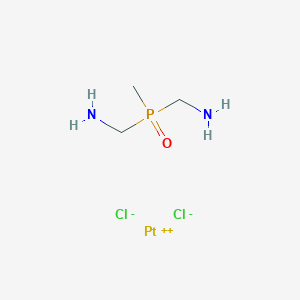
II-Dmpb-platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
II-Dmpb-platinum is a platinum-based compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of II-Dmpb-platinum is still under investigation. However, studies suggest that this compound works by inducing DNA damage and inhibiting DNA repair mechanisms in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the death of cancer cells.
Effets Biochimiques Et Physiologiques
II-Dmpb-platinum has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer treatment. This compound has also been shown to have a longer half-life compared to cisplatin, allowing for less frequent dosing. Additionally, II-Dmpb-platinum has been found to have a higher affinity for DNA than cisplatin, resulting in increased anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of II-Dmpb-platinum for lab experiments is its enhanced anticancer activity compared to cisplatin. This makes it a valuable tool for studying the mechanisms of action of platinum-based compounds in cancer cells. However, the limitations of II-Dmpb-platinum include its high cost and limited availability, which can make it difficult for researchers to obtain for their studies.
Orientations Futures
There are several future directions for research on II-Dmpb-platinum. One area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Additionally, researchers are exploring the potential of II-Dmpb-platinum in combination with other anticancer agents to enhance its efficacy. Finally, studies are ongoing to investigate the mechanism of action of II-Dmpb-platinum in greater detail, with the goal of developing more targeted and effective cancer treatments.
Méthodes De Synthèse
II-Dmpb-platinum is synthesized by reacting cisplatin with 2,6-dimethylphenyl isocyanide. This reaction results in the formation of a stable complex that exhibits enhanced anticancer activity compared to cisplatin.
Applications De Recherche Scientifique
II-Dmpb-platinum has been extensively studied for its potential applications in cancer treatment. In preclinical studies, this compound has shown promising results in inhibiting the growth of various types of cancer cells, including ovarian, lung, and prostate cancer cells. II-Dmpb-platinum has also been found to be effective against cisplatin-resistant cancer cells, making it a potential alternative for patients who do not respond to traditional chemotherapy.
Propriétés
Numéro CAS |
129267-41-0 |
|---|---|
Nom du produit |
II-Dmpb-platinum |
Formule moléculaire |
C3H11Cl2N2OPPt |
Poids moléculaire |
388.1 g/mol |
Nom IUPAC |
[aminomethyl(methyl)phosphoryl]methanamine;platinum(2+);dichloride |
InChI |
InChI=1S/C3H11N2OP.2ClH.Pt/c1-7(6,2-4)3-5;;;/h2-5H2,1H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
AOLPDYIHRBQOIJ-UHFFFAOYSA-L |
SMILES |
CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
CP(=O)(CN)CN.[Cl-].[Cl-].[Pt+2] |
Autres numéros CAS |
130761-99-8 |
Synonymes |
dichloro(1,1'-(methylphosphinylidene)bis(methanamine)-N,N')platinum II-DMPB-platinum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



